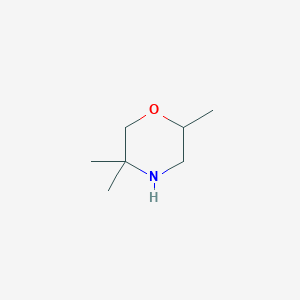

2,5,5-Trimethylmorpholine

Description

The exact mass of the compound 2,5,5-Trimethylmorpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5,5-Trimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,5-Trimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5,5-trimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-4-8-7(2,3)5-9-6/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEUNOOQVVWQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938374-22-2 | |

| Record name | 2,5,5-trimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of Morpholine Heterocycles in Organic Chemistry

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netjchemrev.com This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs. researchgate.netresearchgate.net The morpholine moiety is valued for its ability to impart favorable physicochemical and metabolic properties to a molecule. researchgate.net Its presence can enhance aqueous solubility, a crucial factor for drug absorption and distribution, and its lower basicity compared to other nitrogen-containing heterocycles like piperidine (B6355638) can lead to improved binding affinity and selectivity for biological targets. researchgate.netacs.org

The structural features of the morpholine ring, including its ability to act as a hydrogen bond acceptor, contribute to its versatile role in molecular design. jchemrev.com Furthermore, the morpholine unit is a readily accessible and versatile building block in organic synthesis, with numerous established methods for its incorporation and modification. researchgate.netevitachem.com These characteristics have made morpholine and its derivatives a subject of extensive investigation, leading to their use in compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antidepressant properties. jchemrev.comru.nl

Academic Research Trajectories for Substituted Morpholines

Academic research into substituted morpholines has been a vibrant and productive field, driven by the quest for new therapeutic agents and a deeper understanding of structure-activity relationships (SAR). jchemrev.com The investigation into C-functionalized morpholines, in particular, has revealed their presence in various natural products and has spurred the development of novel synthetic methodologies. ru.nlthieme-connect.com

A significant trajectory in this research has been the stereoselective synthesis of substituted morpholines. nih.gov The spatial arrangement of substituents on the morpholine (B109124) ring can dramatically influence a compound's biological activity. Consequently, chemists have developed numerous strategies to control the stereochemistry of these heterocycles, often starting from chiral amino alcohols. ru.nlthieme-connect.com These methods include transition metal-catalyzed reactions, such as palladium-catalyzed carboamination, which allow for the construction of complex, highly substituted morpholine structures with a high degree of stereocontrol. nih.gov

The biological activities of substituted morpholines are diverse and have been the focus of much research. jchemrev.com Studies have explored their potential as:

Antidepressants and Appetite Suppressants: The structural similarity of some morpholine derivatives to known neuroactive compounds has led to investigations into their effects on the central nervous system. thieme-connect.comnih.gov

Antitumor Agents: The morpholine scaffold is a component of several anticancer drugs, and ongoing research seeks to develop new derivatives with improved efficacy and selectivity. jchemrev.comthieme-connect.com

Analgesics and Anti-inflammatory Agents: Substituted morpholines have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. jchemrev.comnih.gov

Antimicrobial and Antioxidant Agents: Research has also demonstrated the potential of morpholine derivatives in combating bacterial and fungal infections, as well as in providing antioxidant effects. researchgate.netjchemrev.com

A prominent area of investigation involves the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues as potential aids for smoking cessation. This research has demonstrated that modifications to the substituents on the morpholine and phenyl rings can significantly impact the compounds' potency as inhibitors of dopamine (B1211576) and norepinephrine (B1679862) uptake and as antagonists of nicotinic acetylcholine (B1216132) receptors.

Scope and Scholarly Relevance of 2,5,5 Trimethylmorpholine Investigations

Direct Synthesis Strategies of the 2,5,5-Trimethylmorpholine Core

The formation of the 2,5,5-trimethylmorpholine ring system is primarily achieved through intramolecular cyclization reactions. These strategies involve the careful design of acyclic precursors containing the necessary nitrogen and oxygen functionalities, which are then induced to form the heterocyclic ring.

Cyclization Reactions in 2,5,5-Trimethylmorpholine Formation

A prevalent and effective method for the synthesis of the morpholine ring, particularly in the context of 2,5,5-trimethylmorpholine analogues, is through sulfuric acid-mediated cyclization of a diol precursor. nih.gov This acid-catalyzed dehydration reaction proceeds via the formation of a carbocation intermediate, which is then trapped by a proximate hydroxyl group to close the ring.

The general approach involves the reduction of a hydroxymorpholine precursor, often using a reducing agent like sodium borohydride, to yield a diastereomeric mixture of diols. nih.gov This diol mixture is then treated with concentrated sulfuric acid, typically in a solvent such as dichloromethane, to facilitate the cyclization. nih.gov The reaction likely proceeds through the protonation of one hydroxyl group, followed by the elimination of water to form a carbocation. This cation is then intramolecularly attacked by the remaining hydroxyl group, leading to the formation of the morpholine ring. This process has been effectively used in the synthesis of various 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov For instance, the cyclization of the crude diol mixture derived from (R,R)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine-2-ol afforded (2R,3R)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine in a 76% yield. nih.gov

The stability of the resulting morpholine ring, particularly the trans isomer, often drives the reaction thermodynamically and kinetically. nih.gov

Table 1: Sulfuric Acid-Mediated Cyclization of Diol Precursors to form 2-Aryl-3,5,5-trimethylmorpholine Analogues nih.gov

| Precursor | Product | Yield (%) |

|---|---|---|

| (R,R)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine-2-ol derived diols | (2R,3R)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | 76 |

| (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine-2-ol derived diols | (2S,3S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | Not specified |

While sulfuric acid is a common catalyst, other catalytic systems have been developed for the synthesis of substituted morpholines, which could be applicable to the 2,5,5-trimethylmorpholine core. These methods often offer milder reaction conditions and improved selectivity.

Palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols has been shown to produce substituted morpholines in good yields. acs.org For instance, palladium chloride can catalyze the cyclization. acs.org Another approach involves a Wacker-type aerobic oxidative cyclization of alkenes using a base-free Pd(DMSO)₂(TFA)₂ catalyst to form various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

Rhodium catalysts have also been employed for the diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. rsc.org This atom-economic pathway provides access to a variety of substituted morpholines with high yields and stereoselectivity. rsc.org

Furthermore, metal-free conditions have been explored. A one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols can be achieved using ammonium (B1175870) persulfate. beilstein-journals.org This method proceeds via an SN2-type ring opening of the aziridinium (B1262131) ion followed by intramolecular cyclization. beilstein-journals.org

Precursor Design and Selection for 2,5,5-Trimethylmorpholine Synthesis

The successful synthesis of 2,5,5-trimethylmorpholine and its analogues is highly dependent on the design and selection of appropriate acyclic precursors. The most common precursors are 1,2-amino alcohols and their derivatives. researchgate.net

For the synthesis of 2-aryl-3,5,5-trimethylmorpholine analogues, a key precursor is a hydroxymorpholine, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholin-2-ol. nih.govacs.org These precursors are often synthesized and then reduced to the corresponding diols before the final cyclization step. nih.gov The choice of substituents on the aryl ring of the precursor directly translates to the final substituted morpholine. nih.govacs.org

The general strategy involves starting with readily available amino alcohols. For instance, the synthesis can begin with the coupling of an amino alcohol with an α-haloacid chloride, followed by cyclization and reduction to yield the desired substituted morpholine. thieme-connect.com

Synthesis of Substituted 2,5,5-Trimethylmorpholine Analogues

The introduction of substituents onto the 2,5,5-trimethylmorpholine scaffold is crucial for modulating its biological activity. Aryl substituents at the C2 position have been of particular interest.

Introduction of Aryl Substituents on the Morpholine Ring

The synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues is a well-documented process. nih.govacs.org The aryl group is typically introduced early in the synthetic sequence, prior to the formation of the morpholine ring.

The synthesis often starts from a precursor that already contains the desired substituted phenyl group. For example, the synthesis of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine begins with a precursor that incorporates the 3-chlorophenyl moiety. nih.gov The subsequent reduction and sulfuric acid-mediated cyclization preserves this substitution pattern. nih.gov This approach allows for the synthesis of a variety of analogues with different substitutions on the phenyl ring, such as chloro, fluoro, and bromo groups. nih.govacs.org

Table 2: Examples of Synthesized 2-Aryl-3,5,5-trimethylmorpholine Analogues nih.govacs.org

| Compound | Aryl Substituent |

|---|---|

| (S,S)-5a | 3'-Chlorophenyl |

| (S,S)-5b | 3'-Fluorophenyl |

N-Alkylation Strategies and their Regioselectivity

N-alkylation is a fundamental transformation for modifying the properties of morpholine-based compounds. In the synthesis of 2,5,5-trimethylmorpholine analogues, N-alkylation strategies are employed to introduce various alkyl groups onto the nitrogen atom, which can significantly influence the molecule's biological activity. The regioselectivity of this reaction—the control over which atom is alkylated in a molecule with multiple potential sites—is critical, although in the case of a secondary amine like 2,5,5-trimethylmorpholine, alkylation occurs predictably at the nitrogen.

The synthesis of N-alkylated analogues of 2-(substituted phenyl)-3,5,5-trimethylmorpholine provides a clear example of this strategy. nih.gov For instance, the N-ethyl and N-propyl analogues were synthesized from the corresponding secondary amine precursor. nih.gov The general approach involves the reaction of the morpholine nitrogen with an appropriate alkylating agent.

Key factors influencing the success and selectivity of N-alkylation include:

Choice of Base and Solvent: In many N-alkylation reactions, a base is used to deprotonate the nitrogen, increasing its nucleophilicity. The choice of base and solvent system is crucial. For instance, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a common and effective system for the N-alkylation of various heterocyclic compounds, favoring high regioselectivity. nih.gov

Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl halide or tosylate) plays a significant role. Primary alkyl halides are often used as effective electrophiles in these reactions. nih.gov

Steric and Electronic Effects: The steric hindrance around the nitrogen atom and the electronic properties of substituents on the morpholine ring can affect the rate and yield of the N-alkylation reaction. nih.govbeilstein-journals.org In the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the reaction conditions are tailored to accommodate the specific steric and electronic environment of the morpholine precursor. nih.gov

A typical procedure involves treating the parent morpholine compound with an alkyl halide (like ethyl bromide or propyl bromide) in the presence of a suitable base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) (MeCN).

Table 1: N-Alkylation of a 2-(Aryl)-3,5,5-trimethylmorpholine Precursor

| Alkylating Agent | Base | Solvent | Product | Reference |

| Ethyl Bromide | K₂CO₃ | MeCN | N-Ethyl-2-(aryl)-3,5,5-trimethylmorpholine | nih.gov |

| Propyl Bromide | K₂CO₃ | MeCN | N-Propyl-2-(aryl)-3,5,5-trimethylmorpholine | nih.gov |

This method demonstrates a straightforward and effective strategy for producing N-alkylated derivatives of the 2,5,5-trimethylmorpholine scaffold.

Stereoselective Synthesis of 2,5,5-Trimethylmorpholine Isomers and Derivatives

Stereoselective synthesis, which controls the formation of a specific stereoisomer, is paramount in medicinal chemistry as different isomers can have vastly different biological effects. For 2,5,5-trimethylmorpholine derivatives, which contain multiple chiral centers, achieving high stereoselectivity is a key synthetic challenge.

The synthesis of specific stereoisomers of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, such as the (S,S) and (R,R) isomers, highlights successful stereoselective strategies. nih.govacs.org These syntheses often rely on starting from enantiomerically pure precursors, where the stereochemistry of the starting material dictates the stereochemistry of the final product.

A common strategy involves the intramolecular cyclization of a chiral amino alcohol precursor. This approach is part of a versatile method for synthesizing various C-substituted morpholines. thieme-connect.com The synthesis starts with a chiral amino alcohol, which is first reacted with an α-haloacetyl chloride to form an amide intermediate. This intermediate then undergoes base-mediated intramolecular cyclization to form a morpholinone, which is subsequently reduced to the final morpholine product. thieme-connect.com The stereochemistry of the original amino alcohol is retained throughout this sequence.

For example, the synthesis of (2S,3S)- and (R,R)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine was achieved from the corresponding stereoisomers of hydroxybupropion (B195616). acs.org The stereochemical integrity at the C2 and C3 positions is maintained during the synthetic transformations. This control over stereochemistry is crucial, as the different isomers show distinct profiles in biological assays. acs.org For instance, the (R,R)-5a isomer was found to be a more potent and selective antagonist at the α3β4*-nAChR subtype compared to its (S,S) counterpart. acs.org

Asymmetric Synthesis Approaches for Chiral 2,5,5-Trimethylmorpholine Structures

Asymmetric synthesis refers to methods that produce chiral compounds from achiral or racemic starting materials. This is a more advanced approach than stereoselective synthesis that relies on chiral precursors. For 2,5,5-trimethylmorpholine and its analogues, a key asymmetric technique is the use of chiral resolving agents to separate enantiomers from a racemic mixture.

A notable example is the synthesis of the enantiomers of 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine, a hydroxybupropion metabolite. google.com In this process, a racemic mixture of the compound is treated with a chiral acid, di-p-toluoyl-L-tartaric acid. This acid selectively forms a diastereomeric salt with one of the enantiomers, which has different physical properties (like solubility) from the other salt. This difference allows for the separation of the diastereomers by precipitation. After separation, the desired enantiomer is recovered from the salt.

The resolution process can be summarized as follows:

Salt Formation: A racemic mixture of the trimethylmorpholine derivative is reacted with an enantiomerically pure chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) in a suitable solvent.

Precipitation: One diastereomeric salt precipitates out of the solution, while the other remains dissolved.

Separation: The precipitate is collected by filtration.

Liberation of Enantiomer: The pure enantiomer is liberated from the salt by treatment with a base.

Using this method, the (2S,3S) isomer of 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine was successfully isolated with a high enantiomeric excess (91% e.e.). google.com This classical resolution method remains a powerful and practical approach for obtaining enantiomerically pure chiral morpholine structures.

Other modern asymmetric strategies include the use of chiral catalysts or chiral auxiliaries to guide the stereochemical outcome of a reaction, although specific applications to 2,5,5-trimethylmorpholine are less commonly reported than resolution methods. du.ac.in

Optimized Reaction Conditions and Process Development in 2,5,5-Trimethylmorpholine Synthesis

Optimizing reaction conditions is crucial for developing efficient, scalable, and cost-effective synthetic processes. For 2,5,5-trimethylmorpholine and its analogues, process development focuses on improving reaction yields, simplifying purification procedures, and ensuring high product purity.

Research on the synthesis of hydroxybupropion, a structurally related morpholine, provides valuable insights into process optimization. researchgate.net The synthesis was achieved via a one-step reaction between 2-bromo-3'-chloropropiophenone (B15139) and 2-amino-2-methyl-1-propanol. Initial conditions resulted in modest yields and purity. By systematically modifying the reaction conditions, significant improvements were achieved.

Table 2: Optimization of Hydroxybupropion Synthesis

| Parameter | Initial Condition | Optimized Condition | Outcome | Reference |

| Temperature | 83°C | 35°C | Yield improved to 93% with 91% purity. | researchgate.net |

| Purification | Direct Isolation | Column Chromatography & Recrystallization | Purity increased to >99.5%. | researchgate.net |

This study demonstrates that a simple adjustment, such as lowering the reaction temperature, can dramatically improve the outcome of the synthesis. researchgate.net Further purification using standard techniques like column chromatography and recrystallization was essential to achieve research-grade purity. researchgate.net

Similarly, studies on the synthesis of morpholine-2,5-diones have focused on optimizing the cyclization step. nih.gov Key parameters that were systematically investigated include the choice of base, solvent, temperature, and reaction time to maximize the yield of the desired cyclic product. For example, using sodium bicarbonate (NaHCO₃) as the base and dimethylformamide (DMF) as the solvent at 60°C proved effective for the cyclization step. nih.gov

These examples underscore the importance of methodical process development. For the synthesis of 2,5,5-trimethylmorpholine and its derivatives, optimizing factors such as temperature, solvent, base, and purification methods is critical for transitioning from laboratory-scale synthesis to larger-scale production. nih.govthieme-connect.comnih.gov

Electrophilic and Nucleophilic Reactions of the Morpholine Ring System

The dual nature of the morpholine ring, containing a nucleophilic nitrogen and a largely unreactive ether oxygen, dictates its participation in electrophilic and nucleophilic reactions. The secondary amine is the primary site of reactivity, readily engaging with electrophiles.

The nitrogen atom in 2,5,5-trimethylmorpholine possesses a lone pair of electrons, rendering it nucleophilic. It can participate in nucleophilic substitution reactions, typically where the morpholine itself acts as the incoming nucleophile to displace a leaving group on an electrophilic substrate. bits-pilani.ac.in This is a fundamental reaction for creating more complex molecules built upon the morpholine framework.

For instance, in the synthesis of pharmacologically relevant compounds, the secondary amine of a morpholine derivative can attack an activated aromatic or heteroaromatic ring, displacing a halide or other suitable leaving group. mdpi.comnih.govrsc.org This process, often a nucleophilic aromatic substitution (SNAr), is crucial for coupling the morpholine scaffold to other molecular fragments. rsc.org The reaction of 2,5,5-trimethylmorpholine with an activated substrate, such as a halogenated pyrimidine, would proceed via the attack of the morpholine nitrogen to form a new carbon-nitrogen bond. mdpi.com The synthesis of various 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues relies on such nucleophilic characteristics to build the final molecular structure. acs.orgacs.org

The table below summarizes typical nucleophilic substitution reactions involving the morpholine nitrogen.

| Reaction Type | Substrate Example | Nucleophile | Product Type |

| Nucleophilic Alkylation | Alkyl Halide (R-X) | 2,5,5-Trimethylmorpholine | N-Alkyl-2,5,5-trimethylmorpholine |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide (Ar-X) | 2,5,5-Trimethylmorpholine | N-Aryl-2,5,5-trimethylmorpholine |

The secondary amine of 2,5,5-trimethylmorpholine readily undergoes acylation to form the corresponding N-acyl derivative, which is a tertiary amide. This is one of the most common transformations for this class of compounds. ucl.ac.uk The reaction typically involves treating the morpholine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base to neutralize the acid byproduct. fishersci.co.uk

Alternatively, direct condensation of 2,5,5-trimethylmorpholine with a carboxylic acid can be achieved using coupling reagents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., HATU), which activate the carboxylic acid for nucleophilic attack. ucl.ac.ukfishersci.co.uk These methods are standard in peptide synthesis and medicinal chemistry for creating amide bonds under mild conditions. ucl.ac.uk The formation of an amide bond can also be catalyzed by Lewis acids such as TiCl4, which facilitates the condensation between a carboxylic acid and an amine. nih.gov

| Acylating Agent | Base/Catalyst | Product |

| Acyl Chloride (R-COCl) | Tertiary amine (e.g., Triethylamine) | N-Acyl-2,5,5-trimethylmorpholine |

| Carboxylic Anhydride ((RCO)₂O) | Pyridine or DMAP (cat.) | N-Acyl-2,5,5-trimethylmorpholine |

| Carboxylic Acid (R-COOH) | Coupling reagent (e.g., EDC, HATU) | N-Acyl-2,5,5-trimethylmorpholine |

| Carboxylic Acid (R-COOH) | TiCl₄ / Pyridine | N-Acyl-2,5,5-trimethylmorpholine nih.gov |

Oxidation and Reduction Chemistry of the 2,5,5-Trimethylmorpholine Moiety

The nitrogen and carbon atoms of the morpholine ring can participate in redox reactions, leading to various oxidized or reduced derivatives.

The tertiary amine functionality, present in N-substituted 2,5,5-trimethylmorpholine derivatives, or the secondary amine itself, can be oxidized to form an N-oxide. mdpi.com This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in a solvent like acetic acid, or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.debme.hursc.org

The reaction involves the coordination of the oxygen atom from the oxidant to the nitrogen atom of the morpholine ring. rsc.org The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the molecule. thieme-connect.de These N-oxide derivatives are valuable intermediates in organic synthesis. mdpi.comontosight.ai For example, the oxidation of heterocyclic amines can be a key step in the synthesis of various biologically active compounds. rsc.orgnih.gov

Reductive transformations involving the 2,5,5-trimethylmorpholine scaffold are key to accessing the core amine structure from more oxidized precursors, such as morpholinones. A notable example is the reduction of a morpholin-3-one (B89469) derivative to the corresponding morpholine. Specifically, 4-benzyl-2,5,5-trimethylmorpholin-3-one can be reduced to 4-benzyl-2,5,5-trimethylmorpholine. google.com This reaction is typically achieved using powerful reducing agents capable of converting an amide (a lactam in this cyclic case) to an amine. Borane (B79455) complexes, such as borane-dimethyl sulfide (B99878) (BMS), are effective for this transformation. google.com

The table below details the findings from a study on this specific reduction.

| Substrate | Reagent | Solvent | Product |

| 4-benzyl-2,5,5-trimethylmorpholin-3-one [racemate] | 2 M Borane/dimethyl sulphide complex | Tetrahydrofuran | 4-benzyl-2,5,5-trimethylmorpholine [racemate] google.com |

This reduction proceeds via the coordination of the borane to the carbonyl oxygen, followed by hydride delivery to the carbonyl carbon. Subsequent steps lead to the cleavage of the C-O bond and the formation of the amine.

Intramolecular and Intermolecular Transformations Involving the 2,5,5-Trimethylmorpholine Scaffold

The rigid, yet conformationally mobile, structure of the 2,5,5-trimethylmorpholine scaffold makes it an interesting component in reactions involving intramolecular and intermolecular transformations. By attaching appropriate functional groups to the nitrogen or carbon atoms of the ring, the scaffold can act as a template to control the proximity and orientation of reacting centers. wikipedia.org

Intramolecular reactions, where two functional groups within the same molecule react, are often favored when they lead to the formation of stable five- or six-membered rings. wikipedia.orgmasterorganicchemistry.com A 2,5,5-trimethylmorpholine derivative with a side chain containing a nucleophile and an electrophile could be designed to undergo a cyclization reaction. masterorganicchemistry.com For example, an N-alkenyl-2,5,5-trimethylmorpholine derivative could potentially undergo an intramolecular cycloaddition or aminomercuration reaction. The gem-dimethyl group at the C5 position can introduce specific steric constraints that influence the transition state and, therefore, the outcome of such reactions.

Intermolecular transformations can involve the 2,5,5-trimethylmorpholine moiety acting as a directing group or a chiral auxiliary in reactions. The defined stereochemistry of chiral derivatives of 2,5,5-trimethylmorpholine could be used to induce asymmetry in reactions occurring at a tethered functional group. While specific examples for the 2,5,5-trimethylmorpholine scaffold are not extensively documented in the provided search context, the principles are well-established in heterocyclic chemistry. wikipedia.orgmasterorganicchemistry.com

Ring Expansion and Rearrangement Reactions

There is no available scientific literature detailing ring expansion or rearrangement reactions of 2,5,5-trimethylmorpholine. Research in this area for morpholine scaffolds often involves reactions like the Beckmann or Schmidt rearrangements on corresponding ketones, or Tiffeneau-Demjanov rearrangements on aminohydrins. These reactions typically lead to the formation of larger ring systems, such as 1,4-oxazepanes or 1,4-oxazocanes. However, no studies have been found that apply these methods specifically to a 2,5,5-trimethylmorpholine-derived substrate.

Table 1: Hypothetical Ring Expansion/Rearrangement Reactions of 2,5,5-Trimethylmorpholine Derivatives

| Starting Material Derivative | Reaction Type | Potential Product Core | Status |

| Ketone at C-3 of 2,5,5-trimethylmorpholine | Beckmann Rearrangement | 1,4-Oxazepan-2-one | Not Documented |

| Ketone at C-6 of 2,5,5-trimethylmorpholine | Schmidt Rearrangement | 1,4-Oxazocan-2-one | Not Documented |

| Aminohydrin at C-2 of 2,5,5-trimethylmorpholine | Tiffeneau-Demjanov Rearrangement | Ring-expanded ketone | Not Documented |

This table is for illustrative purposes only and is based on general reactivity patterns of related heterocyclic systems. No experimental data for these specific reactions involving 2,5,5-trimethylmorpholine has been found in the searched literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) of 2,5,5-Trimethylmorpholine and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile compounds within a sample. drawellanalytical.comnih.gov In the analysis of 2,5,5-trimethylmorpholine, the gas chromatograph separates the compound from other components in the mixture based on its boiling point and affinity for the stationary phase within the GC column. drawellanalytical.comkhanacademy.org The time it takes for the compound to travel through the column and reach the detector is known as the retention time (tR), a key parameter for identification under specific experimental conditions. drawellanalytical.comphenomenex.comyoutube.com Factors such as the column type, temperature program, and carrier gas flow rate significantly influence the retention time. drawellanalytical.comphenomenex.com

Following separation by GC, the eluted 2,5,5-trimethylmorpholine molecule enters the mass spectrometer's ionization chamber. Here, it is bombarded by a stream of high-energy electrons, which knocks off an electron to form a positively charged molecular ion (M•+). chemguide.co.uklibretexts.org This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and uncharged radicals. chemguide.co.uklibretexts.orglibretexts.org Only the charged particles are detected by the mass spectrometer, which separates them based on their mass-to-charge ratio (m/z), generating a mass spectrum. chemguide.co.uklibretexts.org

The fragmentation pattern is a unique fingerprint for a molecule. For 2,5,5-trimethylmorpholine (molar mass: 129.21 g/mol ), the fragmentation is dictated by its structure, particularly the locations of the nitrogen and oxygen heteroatoms and the methyl groups. The most common fragmentation pathway for cyclic amines and ethers is α-cleavage, the breaking of a carbon-carbon bond adjacent to the heteroatom. miamioh.edu This process is favored because it leads to the formation of a stable, resonance-stabilized cation.

Predicted Fragmentation of 2,5,5-Trimethylmorpholine:

Molecular Ion (M•+): The intact molecule with one electron removed will show a peak at m/z = 129.

Loss of a Methyl Group ([M-15]+): Cleavage of a C-C bond to lose one of the gem-dimethyl groups at the C5 position is a likely fragmentation, resulting in a stable tertiary carbocation and a peak at m/z = 114.

α-Cleavage adjacent to Nitrogen: Breakage of the C2-C3 bond can lead to the formation of a fragment containing the nitrogen atom, with a subsequent loss of other parts of the ring.

Ring Opening and further fragmentation: The molecular ion can undergo ring-opening followed by a series of cleavages, leading to smaller fragments. A peak at m/z = 43 could correspond to the isopropyl cation ([C3H7]+) or the acetyl cation ([CH3CO]+), while a peak at m/z = 57 is also common for alkyl fragments. libretexts.orgyoutube.com

| Proposed Fragment Ion | Mass-to-Charge Ratio (m/z) | Origin |

|---|---|---|

| [C7H15NO]•+ (Molecular Ion) | 129 | Intact molecule with one electron removed. |

| [C6H12NO]+ | 114 | Loss of a methyl radical (•CH3) from the C5 position. |

| [C4H10N]+ | 72 | α-cleavage and ring scission. |

| [C3H7]+ | 43 | Further fragmentation of larger ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for analyzing compounds that are non-volatile or thermally unstable, making it a suitable alternative or complementary method to GC-MS. nih.govnih.gov In LC-MS, the sample is first separated by a liquid chromatograph based on its interactions with the stationary and mobile phases. nih.gov For a compound like 2,5,5-trimethylmorpholine, reversed-phase chromatography is commonly used. nih.gov

After chromatographic separation, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). nih.gov ESI generates ions in the gas phase with minimal fragmentation, which is useful for determining the molecular weight of the analyte. nih.gov For 2,5,5-trimethylmorpholine, ESI would likely produce a protonated molecular ion, [M+H]+, at an m/z of 130.12265. uni.lu

Tandem mass spectrometry (MS/MS or MS²) provides a higher degree of specificity and structural information. ijcap.inwikipedia.orgnih.gov This technique involves multiple stages of mass analysis. ijcap.inwikipedia.org First, the precursor ion (e.g., the [M+H]+ ion of 2,5,5-trimethylmorpholine) is selected in the first mass analyzer (MS1). wikipedia.org This selected ion is then passed into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to fragment. nih.govunt.edu The resulting product ions are then analyzed by a second mass analyzer (MS2). wikipedia.org This process, known as collision-induced dissociation (CID), produces a product ion spectrum that is characteristic of the precursor ion's structure. youtube.com This method is highly specific and can be used to confirm the identity of the compound even in complex mixtures. unt.edu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]+ | 130.12265 | 127.6 |

| [M+Na]+ | 152.10459 | 134.3 |

| [M+K]+ | 168.07853 | 134.4 |

| [M+NH4]+ | 147.14919 | 148.6 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Conformation

For a cyclic molecule like 2,5,5-trimethylmorpholine, X-ray crystallography can unambiguously determine the conformation of the morpholine (B109124) ring. Saturated six-membered heterocyclic rings typically adopt a chair conformation to minimize steric strain. This technique would confirm if the 2,5,5-trimethylmorpholine ring exists in a chair, boat, or twist-boat conformation in the solid state.

Furthermore, if the molecule is chiral (as the C2 position is a stereocenter), X-ray crystallography can determine its absolute stereochemistry (R or S configuration). libretexts.orglibretexts.org By using anomalous dispersion effects, the absolute arrangement of atoms in space can be established, which is a capability unique to this method. libretexts.org

While specific crystallographic data for 2,5,5-trimethylmorpholine is not publicly available, analysis of similar structures, such as trans-2,5-dimethylpiperazine-1,4-diium, reveals key insights. nih.gov In the crystal structure of this related compound, the piperazine ring was found to adopt a chair conformation with the methyl groups in equatorial positions. nih.gov A similar analysis of 2,5,5-trimethylmorpholine would yield a detailed structural model, defining the orientation of its three methyl groups and the precise geometry of the morpholine ring.

Advanced Chromatographic Methods for Purity and Separation

Advanced chromatographic methods are indispensable for the separation, purification, and purity assessment of chemical compounds like 2,5,5-trimethylmorpholine. The choice of technique depends on the properties of the compound and the nature of the mixture it is in. khanacademy.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and powerful separation technique. nih.gov For 2,5,5-trimethylmorpholine, a polar compound, several HPLC modes could be employed.

Reversed-Phase HPLC: This is the most common mode, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a methanol/water or acetonitrile (B52724)/water mixture). Separation is based on hydrophobic interactions. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a more nonpolar mobile phase. It is particularly effective for separating highly polar compounds that show little retention in reversed-phase systems.

Ion-Exchange Chromatography: Since 2,5,5-trimethylmorpholine is a basic amine, it can be protonated to form a cation. Ion-exchange chromatography can separate this cation from neutral or anionic species in a mixture. nih.gov

Gas Chromatography (GC): As discussed previously, GC is well-suited for volatile compounds. drawellanalytical.com High-resolution capillary GC columns provide excellent separation efficiency, allowing for the detection and quantification of trace impurities. The retention time is a reliable indicator of purity when compared against a certified reference standard under identical conditions. drawellanalytical.comphenomenex.comnih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing sample purity. khanacademy.orgnih.gov The compound is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent (mobile phase) moves up the plate via capillary action. khanacademy.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification and purity checks. khanacademy.org

Computational and Theoretical Investigations of 2,5,5 Trimethylmorpholine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Although specific DFT studies on 2,5,5-trimethylmorpholine are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its properties. Such studies typically involve the use of functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic parameters.

The electronic structure can be elucidated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their energy gap (ΔE) are key indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Reactivity descriptors, which can be calculated from the energies of the FMOs, provide quantitative measures of a molecule's chemical behavior. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment ( χ²/2η ).

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 2,5,5-trimethylmorpholine, the lone pairs on the oxygen and nitrogen atoms would be expected to be regions of high electron density.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.20 |

| Energy Gap | ΔE | 9.70 |

| Ionization Potential | I | 8.50 |

| Electron Affinity | A | -1.20 |

| Electronegativity | χ | 3.65 |

| Chemical Hardness | η | 4.85 |

| Chemical Softness | S | 0.21 |

| Electrophilicity Index | ω | 1.38 |

Conformational Analysis using Quantum Mechanical Approaches

The three-dimensional structure of 2,5,5-trimethylmorpholine is crucial for its biological activity and chemical reactivity. Quantum mechanical methods are employed to perform conformational analysis, identifying the most stable geometries of the molecule. researchgate.net For the morpholine (B109124) ring, the chair conformation is generally the most stable. The substituents can adopt either axial or equatorial positions.

In 2,5,5-trimethylmorpholine, the gem-dimethyl group at the C5 position significantly influences the conformational preference. This "gem-dimethyl effect" or "Thorpe-Ingold effect" can favor certain ring puckering and influence the orientation of the methyl group at the C2 position. Quantum mechanical calculations can determine the relative energies of the possible conformers (e.g., chair with C2-methyl equatorial vs. axial) to predict the most populated state. These calculations often consider not only the steric hindrance but also hyperconjugative and electrostatic interactions.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| Chair (C2-methyl equatorial) | 0.00 | 95.8 |

| Chair (C2-methyl axial) | 2.20 | 4.2 |

| Twist-Boat | 5.50 | <0.1 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of 2,5,5-trimethylmorpholine over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment (e.g., a solvent), MD simulations can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with other molecules.

In the context of drug discovery, MD simulations are invaluable for understanding how a ligand like a 2,5,5-trimethylmorpholine derivative might bind to a biological target, such as a protein. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the role of solvent molecules in the binding process. The results from MD simulations can help to rationalize experimental observations and guide the design of more potent and selective molecules.

Structure-Activity Relationship (SAR) Studies through Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational chemistry plays a vital role in modern SAR by quantifying the structural and electronic properties of molecules (descriptors) and using statistical methods to build predictive models.

For a series of 2,5,5-trimethylmorpholine derivatives, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This involves calculating a range of descriptors for each molecule, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure.

Electronic descriptors: Derived from quantum chemical calculations (e.g., partial charges, dipole moment).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

These descriptors are then used to build a mathematical model that relates them to the observed biological activity. Such models can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. The presence of the morpholine ring is often associated with improved pharmacokinetic properties in drug candidates.

In Silico Approaches for Chemical Design and Reaction Pathway Prediction

In silico methods are instrumental in the rational design of new molecules based on 2,5,5-trimethylmorpholine and in predicting their synthetic accessibility.

Chemical Design: Based on SAR and QSAR models, as well as structural information from docking and MD simulations, new derivatives of 2,5,5-trimethylmorpholine can be designed with potentially improved properties. This might involve modifying the substitution pattern on the morpholine ring or at the nitrogen atom to enhance binding affinity for a specific target, improve solubility, or alter metabolic stability.

Reaction Pathway Prediction: Computational tools can also be used to predict plausible reaction pathways for the synthesis of novel 2,5,5-trimethylmorpholine derivatives. By calculating the thermodynamics and kinetics of potential reaction steps, these methods can help to identify the most feasible synthetic routes and predict potential byproducts. This can save significant time and resources in the laboratory by focusing on the most promising chemical transformations.

Applications of 2,5,5 Trimethylmorpholine in Organic Synthesis and Catalysis

2,5,5-Trimethylmorpholine as a Reagent and Building Block in Organic Transformations

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. The 2,5,5-trimethylmorpholine scaffold is utilized as such a building block for the development of new chemical entities, particularly in the field of drug discovery. nih.govnih.gov Its value lies in providing a defined three-dimensional shape that can be systematically modified to explore structure-activity relationships.

Researchers have used 2,5,5-trimethylmorpholine as a template to synthesize a series of analogues aimed at developing new pharmacotherapies. nih.gov For instance, it has served as the core structure for creating 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. These compounds are investigated for their potential as smoking cessation aids, building upon the model of existing drugs that feature a morpholine (B109124) ring. nih.gov The synthesis of these analogues involves attaching various substituted phenyl groups at the 2-position and modifying the nitrogen atom of the morpholine ring. This systematic modification allows for the fine-tuning of the molecule's effects on biological targets like dopamine (B1211576) transporters (DAT), norepinephrine (B1679862) transporters (NET), and nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov

The table below summarizes examples of analogues developed from a core morpholine structure, highlighting the modifications made to the parent scaffold.

| Compound Analogue | Modification on the Morpholine Scaffold | Investigative Purpose |

| (S,S)-5a | Addition of a substituted phenyl group at C2 | Lead structure for new pharmacotherapies nih.gov |

| (S,S)-5d | N-Methylation of the morpholine nitrogen | Study structure-activity relationships nih.gov |

| (S,S)-5e | N-Ethylation via reductive alkylation | Enhance antagonist potency at specific receptors nih.gov |

| (S,S)-5f | N-Propylation via reductive alkylation | Enhance antagonist potency at specific receptors nih.gov |

These examples demonstrate how the 2,5,5-trimethylmorpholine framework acts as a versatile starting point for creating a library of new compounds with potentially superior therapeutic properties. nih.gov

Catalytic Roles of 2,5,5-Trimethylmorpholine and its Derivatives

While 2,5,5-trimethylmorpholine itself is not typically employed as a direct catalyst, its synthesis and the synthesis of its derivatives heavily rely on catalytic methods. organic-chemistry.orgrsc.org Furthermore, the broader class of morpholine-containing molecules can be involved in catalytic systems.

Catalysis is a process where a substance (the catalyst) increases the rate of a chemical reaction without being consumed itself. Catalytic processes are broadly categorized as either heterogeneous or homogeneous.

Homogeneous Catalysis: In this type, the catalyst exists in the same phase (solid, liquid, or gas) as the reactants. mdpi.commdpi.com Many transition-metal-catalyzed reactions used in organic synthesis, such as cross-coupling and hydrogenation, fall into this category. mdpi.comresearchgate.net The synthesis of complex molecules, including morpholine derivatives, often employs soluble metal complexes (e.g., based on palladium, ruthenium, or rhodium) that operate in the liquid phase with the reactants. mdpi.com

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants. mdpi.com Typically, a solid catalyst is used for reactions in a liquid or gas phase. Advantages include the ease of separating the catalyst from the reaction mixture, which simplifies purification and allows for catalyst recycling. mdpi.com Iron-based heterogeneous catalysts, for example, are valued for being sustainable and cost-effective alternatives to noble metals. mdpi.com

The synthesis of substituted morpholines can involve both types of catalysis. For example, a palladium complex dissolved in an organic solvent would be a homogeneous catalyst for a cyclization reaction, while a reaction using palladium on a solid charcoal support would be an example of heterogeneous catalysis. google.com

The synthesis of the morpholine ring system, including substituted variants like 2,5,5-trimethylmorpholine, often requires catalytic steps to ensure high yield and stereoselectivity. Transition-metal catalysis is particularly important in this context.

A key example is the palladium-catalyzed hydroamination reaction , which is used for the stereoselective synthesis of 2,5-disubstituted morpholines. rsc.org This intramolecular reaction involves the addition of an amine to an alkene, guided by a palladium catalyst, to form the heterocyclic ring with a high degree of control over the spatial arrangement of the atoms. rsc.org

Other metal-catalyzed reactions are also crucial for forming the morpholine scaffold. Iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from precursors containing an allylic alcohol. organic-chemistry.org Similarly, base-free palladium(II) catalysts can be used for the Wacker-type aerobic oxidative cyclization of certain alkenes to produce various nitrogen-containing heterocycles, including morpholines. organic-chemistry.org

The table below outlines some catalytic reactions relevant to the synthesis of the morpholine scaffold.

| Catalytic Reaction | Catalyst Type | Description | Relevance to Morpholine Synthesis |

| Hydroamination | Palladium (Homogeneous) | Intramolecular addition of an N-H bond across a C=C double bond. rsc.org | Forms the morpholine ring with high stereoselectivity. rsc.org |

| Oxidative Cyclization | Palladium(II) (Homogeneous) | Wacker-type reaction that forms a C-O or C-N bond to create the ring. organic-chemistry.org | A versatile method for accessing various substituted morpholines. organic-chemistry.org |

| Diastereoselective Cyclization | Iron(III) (Homogeneous) | Catalyzes ring formation from amino ethers or hydroxy amines. organic-chemistry.org | Produces specific diastereomers of disubstituted morpholines. organic-chemistry.org |

| Reductive Alkylation | Sodium Triacetoxyborohydride | A reduction-based method to add alkyl groups to the morpholine nitrogen. nih.gov | Used for the functionalization of the 2,5,5-trimethylmorpholine scaffold. nih.gov |

Development of Novel Synthetic Routes Utilizing the 2,5,5-Trimethylmorpholine Scaffold

The morpholine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural component frequently found in bioactive molecules. nih.gov Consequently, the development of new and efficient synthetic routes to access novel morpholine derivatives, including those based on the 2,5,5-trimethylmorpholine core, is an active area of research.

One documented synthetic route to create analogues of 2,5,5-trimethylmorpholine involves a cyclization step to form the core ring, followed by functionalization. For instance, the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues begins with precursors that undergo cyclization to afford the thermodynamically more stable trans isomer of the morpholine ring. nih.gov

Subsequent modifications can be made to this core structure. A common strategy is N-alkylation, where different alkyl groups (e.g., methyl, ethyl, propyl) are attached to the nitrogen atom. This is often achieved through standard reductive alkylation using an aldehyde (like acetaldehyde (B116499) or propionaldehyde) and a reducing agent such as sodium triacetoxyborohydride. nih.gov Another method for N-methylation involves using methyl iodide in a suitable solvent. nih.gov These synthetic steps allow chemists to build a diverse collection of molecules from a single scaffold, which is essential for exploring how small structural changes impact biological activity.

Broader Context: Morpholine Ring Systems and Advanced Heterocyclic Chemistry

Structural Diversity and Isomerism within Trimethylmorpholines

The seemingly simple addition of three methyl groups to the morpholine (B109124) core gives rise to a considerable degree of structural diversity. This diversity manifests primarily through positional isomerism, where the methyl groups occupy different positions on the morpholine ring. For the molecular formula C₇H₁₅NO, a number of positional isomers of trimethylmorpholine are possible.

Beyond the specific case of 2,5,5-trimethylmorpholine, other positional isomers include, but are not limited to:

2,3,4-Trimethylmorpholine

2,3,5-Trimethylmorpholine

2,3,6-Trimethylmorpholine

2,4,5-Trimethylmorpholine

2,4,6-Trimethylmorpholine

3,3,4-Trimethylmorpholine

3,3,5-Trimethylmorpholine

3,4,5-Trimethylmorpholine

Each of these isomers possesses a unique substitution pattern, which in turn influences its physical and chemical properties, as well as its potential stereochemical complexity.

The focus of this article, 2,5,5-trimethylmorpholine, is characterized by a methyl group at the C2 position and a gem-dimethyl group at the C5 position. This specific arrangement has implications for its stereochemistry, which will be explored in the following section.

Strategies for Constructing Complex Fused and Bridged Morpholine Ring Systems

The synthesis of complex molecules containing fused and bridged morpholine ring systems is an active area of research in synthetic organic chemistry. These intricate structures are often found in natural products and pharmaceutically active compounds. Various synthetic strategies have been developed to construct these challenging architectures, often utilizing substituted morpholines as key building blocks.

Fused Morpholine Ring Systems:

The fusion of another ring to the morpholine scaffold can be achieved through a variety of cyclization reactions. These reactions can be broadly categorized based on the bond-forming strategy:

Intramolecular Cyclization: A common approach involves the cyclization of a suitably functionalized morpholine derivative. For instance, a morpholine with a reactive side chain can undergo an intramolecular reaction to form a new ring fused to the morpholine core. researchgate.net

Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions can be employed to construct a new ring onto a morpholine derivative containing a diene or dienophile.

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, and can be adapted to synthesize fused morpholine systems. acs.org

One example of the synthesis of a fused morpholine system involves the reaction of a substituted morpholine with a dielectrophile, leading to the formation of a bicyclic product. acs.org

Bridged Morpholine Ring Systems:

The construction of bridged morpholine ring systems presents a greater synthetic challenge due to the introduction of additional strain. These systems, also known as bicyclic morpholines, feature a bridge connecting two non-adjacent atoms of the morpholine ring.

Strategies for synthesizing bridged morpholines often involve:

Intramolecular Ring-Closing Metathesis (RCM): This powerful reaction can be used to form a bridge across the morpholine ring by connecting two alkenyl side chains.

Intramolecular Michael Addition: A nucleophilic center on the morpholine ring can attack an α,β-unsaturated system within the same molecule to form a bridged structure.

Radical Cyclizations: Radical-mediated cyclizations can also be employed to forge the bridging bond.

A concise synthesis of bridged morpholines has been reported starting from furan-2,5-dicarboxylic acid, which involves a key cyclization step to form the bicyclic core. rsc.org

Nomenclature and Classification of Morpholine Heterocycles

The systematic naming of complex heterocyclic compounds, including substituted, fused, and bridged morpholines, is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). dspmuranchi.ac.in182.160.97indusuni.ac.in

Substituted Morpholines:

The nomenclature of substituted morpholines follows the standard rules for naming heterocyclic compounds. The morpholine ring is numbered starting from the oxygen atom as 1 and proceeding towards the nitrogen atom, which is assigned position 4. Substituents are then named and numbered according to their position on the ring. pharmaguideline.comresearchgate.net

For 2,5,5-trimethylmorpholine :

The parent heterocycle is "morpholine".

There are three methyl groups as substituents.

The locants (positions) of the methyl groups are 2, 5, and 5.

The prefix "tri-" is used to indicate three methyl groups.

Therefore, the systematic IUPAC name is 2,5,5-trimethylmorpholine .

Fused Morpholine Heterocycles:

The nomenclature of fused ring systems involving morpholine becomes more complex. The name is typically based on the larger or more senior ring system, with the morpholine ring being indicated by a prefix. The fusion points are indicated by letters (a, b, c, etc.) on the parent ring system.

Bridged Morpholine Heterocycles:

Bridged systems are named using the prefix "bicyclo-" followed by the number of atoms in each of the three bridges connecting the two bridgehead atoms, in descending order, enclosed in square brackets. The parent alkane name corresponding to the total number of atoms in the bicyclic system is then added. The positions of the heteroatoms (oxygen and nitrogen in the case of a bridged morpholine) are indicated by locants. For example, a bridged morpholine could be named as an oxa-aza-bicycloalkane.

The classification of morpholine heterocycles is based on their structural features. They are broadly classified as saturated six-membered heterocycles containing one oxygen and one nitrogen atom in a 1,4-relationship. Further classification can be made based on the nature and position of substituents, and whether they are part of a fused or bridged ring system.

Emerging Research Avenues and Future Directions

Integration of Artificial Intelligence and Machine Learning in 2,5,5-Trimethylmorpholine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, offering powerful tools to accelerate discovery and deepen understanding. acs.orgresearchgate.net In the context of 2,5,5-trimethylmorpholine, these computational approaches can be applied across the entire research and development pipeline, from the prediction of molecular properties to the design of novel synthetic routes.

Predictive Modeling of Physicochemical and Pharmacokinetic Properties: Machine learning algorithms can be trained on large datasets of chemical compounds to build models that predict various properties of new molecules. For 2,5,5-trimethylmorpholine and its analogues, AI can be utilized to forecast key parameters such as solubility, lipophilicity, and metabolic stability. These predictions are crucial in the early stages of drug discovery for identifying candidates with favorable pharmacokinetic profiles.

De Novo Design of Novel Analogues: Generative AI models can design novel molecular structures with desired properties. By providing the 2,5,5-trimethylmorpholine scaffold as a starting point, these algorithms can generate a vast array of virtual analogues with potentially enhanced biological activity or improved physicochemical characteristics. This in silico approach significantly expands the chemical space that can be explored, far beyond what is feasible through traditional synthesis alone.

AI-Powered Retrosynthesis and Synthesis Route Optimization: Computer-aided synthesis planning (CASP) tools, powered by machine learning, can propose efficient synthetic routes to target molecules. rsc.orgthealegregroup.com For novel and complex analogues of 2,5,5-trimethylmorpholine, these tools can analyze vast reaction databases to identify the most viable and cost-effective synthetic pathways. This not only accelerates the synthesis process but can also lead to the discovery of more sustainable and environmentally friendly chemical transformations.

Table 1: Potential Applications of AI/ML in 2,5,5-Trimethylmorpholine Research

| Application Area | AI/ML Technique | Potential Impact |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks | Rapid screening of virtual libraries for desirable physicochemical and biological properties. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel 2,5,5-trimethylmorpholine analogues with optimized characteristics. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms, Reaction Outcome Prediction | Accelerated and more efficient synthesis of target compounds with reduced experimental effort. |

| Mechanism Elucidation | Quantum Mechanics (QM) combined with ML | Deeper understanding of reaction mechanisms and prediction of reaction outcomes. |

Novel Synthetic Strategies for Accessing Underexplored Analogues

While the synthesis of some 2,5,5-trimethylmorpholine analogues has been reported, the exploration of its full chemical diversity remains limited. Modern synthetic methodologies offer exciting opportunities to access a wider range of derivatives with unique substitution patterns and stereochemistry.

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods is crucial for the stereoselective synthesis of chiral morpholines. nih.gov For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivity. acs.org Applying such strategies to precursors of 2,5,5-trimethylmorpholine could yield enantiomerically pure analogues, which is of paramount importance for pharmacological studies.

Photocatalytic and Electrochemical Methods: Visible-light photocatalysis and electrosynthesis are emerging as powerful tools in organic synthesis, offering mild and selective reaction conditions. These methods could be employed for the functionalization of the 2,5,5-trimethylmorpholine core or for the construction of the morpholine (B109124) ring itself. For example, a photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted morpholines from readily available starting materials. researchgate.net

Flow Chemistry for Library Synthesis: Continuous flow chemistry provides a platform for the rapid and efficient synthesis of compound libraries. By immobilizing key reagents or catalysts, a variety of 2,5,5-trimethylmorpholine analogues with diverse substituents could be synthesized in an automated fashion. This high-throughput approach would greatly accelerate the exploration of the structure-activity relationships within this class of compounds.

Table 2: Modern Synthetic Approaches for 2,5,5-Trimethylmorpholine Analogues

| Synthetic Strategy | Key Features | Potential Analogues |

| Palladium-Catalyzed Carboamination | Forms cis-3,5-disubstituted morpholines from amino alcohols and aryl/alkenyl bromides. rsc.org | Phenyl-substituted 2,5,5-trimethylmorpholine derivatives. |

| Indium(III)-Catalyzed Reductive Etherification | Mild conditions, good functional group tolerance, and high diastereoselectivity for substituted morpholines. acs.org | Functionalized 2,5,5-trimethylmorpholine analogues with diverse side chains. |

| Gold-Catalyzed Cyclization | Efficient construction of the morpholine ring from alkynylamines or alkynylalcohols. longdom.org | Access to analogues with unsaturation or further functionalization points. |

| N-Alkylation with Alcohols | Gas-solid phase reaction over a heterogeneous catalyst for the synthesis of N-alkylmorpholines. hideninc.com | A variety of N-substituted 2,5,5-trimethylmorpholine analogues. |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms and molecular structure is fundamental to the rational design of new compounds and synthetic routes. Advanced spectroscopic and computational methods are providing unprecedented insights into the intricate details of chemical processes.

Operando Spectroscopy: Operando spectroscopy involves the real-time monitoring of a chemical reaction under actual working conditions. hideninc.comwikipedia.orghidenanalytical.com Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with mass spectrometry, can provide valuable information on the formation and consumption of reactants, intermediates, and products during the synthesis of 2,5,5-trimethylmorpholine analogues. This allows for a detailed kinetic and mechanistic understanding of the reaction as it happens.

Advanced NMR Techniques for Stereochemical Elucidation: The stereochemistry of 2,5,5-trimethylmorpholine and its analogues can be unambiguously determined using advanced Nuclear Magnetic Resonance (NMR) techniques. cdnsciencepub.comnih.gov Two-dimensional NMR experiments, such as NOESY and ROESY, can establish through-space correlations between protons, providing definitive evidence for the relative configuration of substituents on the morpholine ring. Furthermore, multinuclear NMR spectroscopy can be a powerful tool for chiral recognition. nih.gov

Computational Chemistry and DFT Calculations: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms. researchgate.netacs.orgrsc.org By modeling the potential energy surface of a reaction, DFT calculations can identify transition states and intermediates, providing a detailed picture of the reaction pathway. For the synthesis of 2,5,5-trimethylmorpholine analogues, these calculations can help to rationalize observed stereoselectivities and to predict the feasibility of new synthetic strategies. The combination of experimental and computational approaches offers a powerful synergy for gaining deep mechanistic insights. acs.orgnih.gov

Table 3: Advanced Analytical and Computational Methods for 2,5,5-Trimethylmorpholine Research

| Technique | Information Gained | Application in 2,5,5-Trimethylmorpholine Research |

| Operando IR/Raman Spectroscopy | Real-time monitoring of reaction progress, identification of transient intermediates. ornl.gov | Mechanistic studies of novel synthetic routes to 2,5,5-trimethylmorpholine analogues. |

| 2D NMR Spectroscopy (NOESY, ROESY) | Determination of relative stereochemistry and conformational analysis. | Unambiguous assignment of the 3D structure of chiral 2,5,5-trimethylmorpholine derivatives. |

| Mass Spectrometry (ESI-MS) | Identification of reaction intermediates and byproducts. rsc.orgacs.orglongdom.orgnih.govresearchgate.net | Elucidation of complex reaction pathways in the synthesis of functionalized analogues. |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state structures, and spectroscopic properties. nih.govacs.org | Prediction of reaction outcomes, understanding of selectivity, and aiding in the design of new catalysts. |

Q & A

Q. Table 1: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Cyclization | CF₃SO₃H, CHCl₃, 0°C | 81% | ¹H-NMR (δ 1.31, 1.34, 1.46 ppm for CH₃ groups) |

| Methylation | CH₃I, K₂CO₃, DMF | 95% | Column chromatography (hexane/EtOAc) |

What methodological approaches are used to analyze α3β4 nicotinic acetylcholine receptor (nAChR) antagonism by 2,5,5-trimethylmorpholine analogs?*

Advanced studies combine radioligand binding assays and electrophysiological recordings to assess receptor interactions. For example, substituted phenyl derivatives of 3,5,5-trimethylmorpholine (e.g., compounds 5a–5h) were evaluated for:

- Inhibition of dopamine/norepinephrine uptake using synaptosome preparations.

- Functional antagonism via voltage-clamp experiments on Xenopus oocytes expressing α3β4* nAChRs .

Q. Key Findings :

- Derivatives with electron-withdrawing substituents (e.g., -CF₃) showed 3–5× higher potency than (S,S)-hydroxybupropion (4a) in α3β4* antagonism.

- Two lead compounds (5e, 5g) blocked nicotine-induced conditioned place preference (CPP), suggesting therapeutic potential for nicotine addiction .

How do structural modifications at the 2-position of 3,5,5-trimethylmorpholine influence transporter inhibition efficacy?

Structure-activity relationship (SAR) studies reveal that substituent polarity and steric bulk critically modulate transporter affinity. For instance:

- Lipophilic groups (e.g., 3,5-bis(trifluoromethyl)phenyl) enhance dopamine transporter (DAT) inhibition by increasing membrane permeability.

- Hydrogen-bond acceptors (e.g., -OCH₃) improve norepinephrine transporter (NET) binding via polar interactions .

Q. Table 2: Substituent Effects on IC₅₀ Values

| Compound | R Group | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |

|---|---|---|---|

| 4a (Control) | - | 420 | 380 |

| 5e | 3-CF₃ | 150 | 210 |

| 5g | 4-OCH₃ | 180 | 160 |

What strategies resolve discrepancies between in vitro transporter inhibition and in vivo behavioral outcomes?

To address mismatches, researchers should:

Validate pharmacokinetics (e.g., plasma protein binding, brain penetration) using LC-MS/MS.

Use complementary behavioral models , such as nicotine-induced analgesia and locomotor activity tests, to correlate receptor antagonism with functional outcomes .

Perform dose-response analyses to identify optimal therapeutic windows.

Which analytical techniques are essential for confirming stereochemical purity in 2,5,5-trimethylmorpholine synthesis?

- ¹H-NMR Spectroscopy : Methyl group splitting patterns (e.g., δ 1.31–1.46 ppm) confirm stereochemical homogeneity .

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases.

- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α]D²⁵ = +15° for (R)-isomer) .

How should researchers design experiments to assess metabolic stability in early drug development?

- In vitro hepatocyte assays : Incubate compounds with human liver microsomes (HLMs) and quantify parent compound degradation via LC-HRMS.

- CYP450 inhibition screening : Use fluorogenic substrates to identify metabolic liabilities (e.g., CYP2D6 inhibition).

- Stability testing : Expose compounds to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) for 24 hours .

What chromatographic methods effectively resolve enantiomers during purification?

- Normal-phase silica columns : Hexane/ethyl acetate gradients separate diastereomers.

- Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline resolution of enantiomers with >99% ee .

How can competitive binding assays determine receptor subtype specificity?

- Radioligand displacement : Use [³H]-epibatidine for α3β4* nAChRs and [³H]-MLA for α7 subtypes.

- Ki calculations : Apply the Cheng-Prusoff equation to compare inhibitory constants across receptor subtypes .

What combination of techniques elucidates the mechanism of α3β4 nAChR antagonism?*

- Molecular docking : Simulate ligand-receptor interactions using homology models (e.g., based on PDB 5KXI).

- Electrophysiology : Measure current inhibition in HEK293 cells expressing α3β4* nAChRs.

- Mutagenesis : Identify critical binding residues (e.g., Tyr234 in β4 subunit) via alanine scanning .

How do researchers balance synthetic yield and scalability in multi-step syntheses?

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using statistical models.

- Continuous flow chemistry : Enhance reproducibility and reduce purification steps.

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |